![molecular formula C7H7BrN2O B1376479 5-Bromo-4-methylpyridine-2-carboxamide CAS No. 1809158-16-4](/img/structure/B1376479.png)
5-Bromo-4-methylpyridine-2-carboxamide
Overview
Description
“5-Bromo-4-methylpyridine-2-carboxamide” is a chemical compound with the CAS Number: 1809158-16-4 . It has a molecular weight of 215.05 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-4-methylpicolinamide . The InChI code for this compound is 1S/C7H7BrN2O/c1-4-2-6(7(9)11)10-3-5(4)8/h2-3H,1H3,(H2,9,11) .
Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 215.05 . The storage temperature for this compound is between 2-8°C .
Scientific Research Applications
Palladium-Catalysed Aminocarbonylation : Takács et al. (2012) explored the aminocarbonylation of 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones, which demonstrated significant reactivity, resulting in 4,5-dicarboxamides using primary amines. This process shows the compound's potential in organic synthesis, particularly in the formation of carboxamide derivatives (Takács et al., 2012).
Efficient Synthesis of Pyridine Derivatives : Hirokawa et al. (2000) described an efficient synthesis process for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a component of dopamine and serotonin receptors antagonists. This underlines the compound's role in synthesizing biologically active molecules (Hirokawa et al., 2000).
Optimization in Synthesis Processes : Fray et al. (2010) discussed the optimization of the synthesis of N-methyl-6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide, a Nav1.8 sodium channel modulator. This study highlights the role of 5-Bromo-4-methylpyridine-2-carboxamide in enhancing the efficiency of chemical syntheses in pharmaceutical applications (Fray et al., 2010).
Synthesis of Novel Pyridine-Based Derivatives : Ahmad et al. (2017) explored the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine to produce novel pyridine derivatives, demonstrating the compound’s potential in creating new materials with possible applications in liquid crystals and biological activities (Ahmad et al., 2017).
Crystal Structure Analysis : Anuradha et al. (2014) synthesized and characterized the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, derived from 5-bromoindazole-3-carboxylic acid methylester. This research provides insights into the structural aspects of related compounds (Anuradha et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is often used as a building block in chemical synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Action Environment
It is known that the compound should be stored away from fire sources and high temperatures to prevent fire or explosion .
properties
IUPAC Name |
5-bromo-4-methylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-4-2-6(7(9)11)10-3-5(4)8/h2-3H,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQUFMXVDXGKGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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